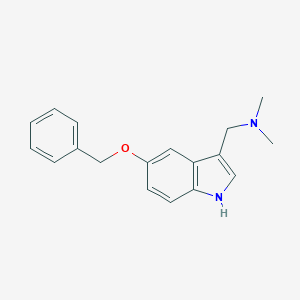

5-Benzyloxygramine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVAILTNPOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162974 | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-97-0 | |

| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1453-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyloxygramine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxygramine is a synthetic derivative of gramine, an alkaloid found in various plant species. It has garnered significant interest in the scientific community, particularly for its role as a potent antiviral agent. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound. Furthermore, it delves into its mechanism of action as a stabilizer of non-native protein-protein interactions of the coronavirus nucleocapsid (N) protein, highlighting its potential in the development of novel antiviral therapeutics.

Chemical Properties and Structure

This compound, also known as 5-(phenylmethoxy)-1H-indole-3-methanamine, N,N-dimethyl-, is characterized by an indole scaffold with a benzyloxy group at the 5-position and a dimethylaminomethyl group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1453-97-0 | [1][2] |

| Molecular Formula | C₁₈H₂₀N₂O | [3][4] |

| Molecular Weight | 280.37 g/mol | [3][4] |

| Melting Point | 137-139 °C | [1][2][3] |

| Boiling Point | 442.3 °C at 760 mmHg | [1] |

| Density | 1.153 g/cm³ | [1] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO (250 mg/mL with sonication) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |

Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | [5-(benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |

| SMILES | CN(C)CC1=CNC2=C1C=C(OCC3=CC=CC=C3)C=C2 | [4][5] |

| InChI | InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | [5] |

| InChIKey | POTVAILTNPOQJH-UHFFFAOYSA-N | [5] |

Synthesis of this compound

This compound is synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. In this case, the active hydrogen at the C-3 position of the indole ring of 5-benzyloxyindole is utilized.

Experimental Protocol: Mannich Reaction

The synthesis involves the reaction of 5-benzyloxyindole with formaldehyde and dimethylamine.

Materials:

-

5-Benzyloxyindole

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Glacial acetic acid

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a flask equipped with a stirrer, a cooled mixture of aqueous dimethylamine and formaldehyde is prepared in glacial acetic acid.

-

This mixture is then added dropwise to a solution of 5-benzyloxyindole in glacial acetic acid, maintained at a low temperature using an ice bath.

-

The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) overnight to allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is diluted with water to precipitate the product.

-

The crude this compound can then be collected by filtration and purified by recrystallization from a suitable solvent.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.8 | s | Indole N-H |

| 7.47 | d | Aromatic H |

| 7.38 | t | Aromatic H |

| 7.31 | t | Aromatic H |

| 7.25 | d | Aromatic H |

| 7.19 | d | Indole H-4 |

| 7.16 | s | Indole H-2 |

| 6.81 | dd | Indole H-6 |

| 5.07 | s | O-CH₂-Ph |

| 3.49 | s | N-CH₂-Indole |

| 2.13 | s | N(CH₃)₂ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~153 | C5 |

| ~138 | Aromatic C (quaternary) |

| ~136 | C7a |

| ~128.5 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~127.6 | Aromatic CH |

| ~127 | C3a |

| ~123 | C2 |

| ~112 | C6 |

| ~111 | C3 |

| ~101 | C4 |

| ~70 | O-CH₂-Ph |

| ~55 | N-CH₂-Indole |

| ~45 | N(CH₃)₂ |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 280. Key fragmentation patterns would likely involve:

-

Loss of the dimethylaminomethyl group: leading to a fragment at m/z 222.

-

Cleavage of the benzylic ether bond: resulting in a tropylium ion at m/z 91 (a common fragment for benzyl groups) and an indole-containing fragment.

-

Formation of the N,N-dimethyliminium ion: at m/z 58.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 (broad) | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H |

| 1600-1450 | C=C Stretch | Aromatic/Indole ring |

| 1250-1020 | C-N Stretch | Amine |

| 1320-1000 | C-O Stretch | Ether |

Biological Activity and Mechanism of Action

This compound has been identified as a promising antiviral agent, particularly against coronaviruses like MERS-CoV and SARS-CoV-2.[6][7] Its mechanism of action is unique and involves the stabilization of a non-native protein-protein interaction (PPI) of the viral nucleocapsid (N) protein.[6]

The N protein is crucial for the viral life cycle, playing roles in RNA packaging, transcription, and virion assembly.[6] this compound acts as an orthosteric stabilizer of the N-terminal domain (N-TD) of the N protein.[6] It binds to a hydrophobic pocket at the interface of a non-native N-TD dimer, stabilizing this conformation.[6] This stabilization leads to abnormal oligomerization of the full-length N protein, disrupting its normal function and thereby inhibiting viral replication.[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. IR _2007 [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

Unraveling the Antiviral Action of 5-Benzyloxygramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiviral mechanism of action of 5-benzyloxygramine. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions, the experimental evidence supporting its activity, and the pathways it influences.

Core Mechanism of Action: Targeting the Viral Nucleocapsid Protein

This compound exerts its antiviral effects through a novel mechanism that targets the nucleocapsid (N) protein of coronaviruses, including MERS-CoV and SARS-CoV-2.[1] Instead of inhibiting a viral enzyme, it acts as a molecular "glue," stabilizing a non-native interaction between N protein subunits.[2][3][4]

Specifically, this compound is an orthosteric stabilizer of a non-native protein-protein interaction (PPI) involving the N-terminal domain (N-NTD) of the N protein.[2][3][4] It achieves this by binding to a conserved hydrophobic pocket on the N-NTD.[1][3] This binding event promotes and stabilizes a non-native dimeric arrangement of the N-NTD, which in turn leads to the abnormal aggregation and oligomerization of the full-length N protein.[1][2][3] The proper function of the N protein is critical for multiple stages of the viral life cycle, including packaging of the viral RNA genome. By inducing this aberrant aggregation, this compound effectively disrupts these essential viral processes, leading to a potent antiviral effect.[1]

Quantitative Antiviral Activity

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of biophysical and cell-based assays. The following are generalized protocols based on the methodologies cited in the literature.

X-ray Crystallography for Structural Determination

-

Objective: To determine the three-dimensional structure of the N-NTD in complex with this compound to visualize the binding site and the induced protein-protein interface.

-

Methodology:

-

Express and purify the recombinant N-NTD of the target coronavirus.

-

Crystallize the N-NTD protein in the presence of this compound. This may involve screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

-

Collect X-ray diffraction data from the protein-ligand co-crystals using a synchrotron radiation source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the N-NTD:this compound complex to high resolution.

-

Small-Angle X-ray Scattering (SAXS) for Solution-State Analysis

-

Objective: To characterize the oligomeric state and overall shape of the full-length N protein in solution in the presence and absence of this compound.

-

Methodology:

-

Prepare highly purified samples of the full-length N protein.

-

Incubate the N protein with and without this compound at various molar ratios.

-

Collect SAXS data for each sample by exposing them to a collimated X-ray beam and measuring the scattered X-rays at low angles.

-

Analyze the scattering data to determine parameters such as the radius of gyration (Rg) and the pair-distance distribution function P(r), which provide information about the size and shape of the protein complexes.

-

Model the solution structure of the N protein oligomers based on the SAXS data.

-

Cell-Based Antiviral Assays

-

Objective: To determine the efficacy of this compound in inhibiting viral replication in a cellular context.

-

Methodology:

-

Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.

-

Pre-treat the cells with a serial dilution of this compound for a defined period.

-

Infect the cells with the target coronavirus at a specific multiplicity of infection (MOI).

-

After an incubation period, quantify the extent of viral replication. This can be done through various methods, such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To quantify viral RNA levels in the cell supernatant or lysate.

-

Immunofluorescence Assay: To visualize viral antigen expression within the cells.

-

-

Calculate the half-maximal effective concentration (EC50) of this compound.

-

Concurrently, assess the cytotoxicity of the compound on the host cells using assays like the MTT assay to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

-

Visualizing the Mechanism and Workflow

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for investigating this compound.

References

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The coronavirus nucleocapsid (N) protein is a critical structural component essential for viral replication and pathogenesis, making it a prime target for antiviral drug development. This technical guide provides an in-depth analysis of the interaction between 5-Benzyloxygramine and the coronavirus N protein. This compound has been identified as a novel orthosteric stabilizer of non-native N protein-protein interactions, leading to aberrant oligomerization and subsequent impairment of its function. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to support further research and development in this area.

Introduction

The global health landscape has been significantly impacted by coronavirus outbreaks, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and the recent pandemic caused by SARS-CoV-2. The N protein of these viruses plays a pivotal role in the viral life cycle by encapsulating the viral RNA genome, participating in virus assembly, and modulating host cell processes. Its conserved nature and essential functions make it an attractive target for the development of broad-spectrum antiviral therapeutics.

This compound, a small molecule inhibitor, has emerged as a promising candidate that targets the N protein. Unlike conventional inhibitors that block active sites, this compound employs a unique mechanism by stabilizing a non-native protein-protein interaction interface on the N-terminal domain (N-NTD) of the N protein.[1][2] This stabilization induces abnormal oligomerization of the N protein, disrupting its physiological functions and inhibiting viral replication.[1][3] This whitepaper will delve into the technical details of this interaction, providing a comprehensive resource for researchers in the field.

Quantitative Data on this compound and N Protein Interaction

The interaction between this compound and the coronavirus N protein has been quantified through various biophysical and antiviral assays. The following tables summarize the key quantitative data available from published studies.

| Parameter | Virus | Protein Domain | Value | Reference |

| Binding Constant (KD) | SARS-CoV-2 | Full-length N protein | 23.18 µM | [3] |

| Binding Constant (KD) | SARS-CoV-2 | N-terminal domain (N-NTD) | 47.07 µM | [3] |

Table 1: Binding Affinity of this compound for SARS-CoV-2 N Protein.

| Parameter | Virus | Cell Line | Value | Reference |

| Therapeutic Index (TI) | SARS-CoV-2 | Vero E6 | 21.9 | [3] |

| Therapeutic Index (TI) | MERS-CoV | Vero E6 | Similar to SARS-CoV-2 | [3] |

Table 2: Antiviral Activity of this compound. Note: The Therapeutic Index (TI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). Specific EC50 and CC50 values were not available in the reviewed literature, which referred to supplementary materials.

Mechanism of Action

This compound's primary mechanism of action involves the stabilization of a non-native dimer interface on the N-terminal domain (N-NTD) of the coronavirus N protein. This interaction is driven by hydrophobic contacts within a conserved cavity on the N-NTD.[1][2][3] By binding to this site, this compound acts as a molecular "glue," promoting and stabilizing an unnatural oligomerization of the N protein. This aberrant aggregation disrupts the normal function of the N protein in viral replication and assembly.[1]

The following diagram illustrates the proposed mechanism of action.

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the coronavirus N protein.

Fluorescence-Based Binding Affinity Assay

This protocol is adapted from standard fluorescence spectroscopy methods to determine the binding affinity (KD) of this compound to the N protein.

Objective: To quantify the binding affinity between this compound and the coronavirus N protein or its domains.

Materials:

-

Purified coronavirus N protein (full-length or N-NTD)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.3), 150 mM NaCl

-

Fluorometer

Procedure:

-

Protein Preparation: Prepare a stock solution of the N protein in the assay buffer. The final concentration in the assay is typically around 1 µM.

-

Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

-

Incubation: Mix a constant concentration of the N protein with varying concentrations of this compound in a microcuvette or multi-well plate. Incubate the mixture at a constant temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).

-

Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of the N protein.

-

Set the excitation wavelength to 280 nm.

-

Record the emission spectrum from 300 nm to 400 nm.

-

-

Data Analysis:

-

The binding of this compound to the N protein will cause a change in the fluorescence intensity and/or a shift in the emission maximum.

-

Plot the change in fluorescence as a function of the this compound concentration.

-

Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (KD).

-

In Vitro N Protein Oligomerization Assay using Small-Angle X-ray Scattering (SAXS)

This protocol outlines the use of SAXS to investigate the effect of this compound on the oligomeric state of the N protein in solution.

Objective: To determine the size and shape of N protein oligomers in the presence and absence of this compound.

Materials:

-

Highly purified and monodisperse N protein

-

This compound

-

SAXS Buffer: A buffer compatible with both the protein and the SAXS instrument (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2% glycerol).

-

SAXS instrument

Procedure:

-

Sample Preparation:

-

Prepare a series of N protein concentrations in the SAXS buffer.

-

For the experimental group, incubate the N protein with a molar excess of this compound.

-

Prepare a corresponding buffer blank for each sample, including one with this compound for the experimental group.

-

-

SAXS Data Collection:

-

Load the samples into the SAXS instrument.

-

Collect scattering data for each protein concentration and the corresponding buffer blanks.

-

-

Data Processing and Analysis:

-

Subtract the buffer scattering from the sample scattering.

-

Generate the Guinier plot to determine the radius of gyration (Rg), which provides information about the size of the protein complex.

-

Calculate the molecular weight of the scattering particles from the forward scattering intensity (I(0)).

-

Perform ab initio shape reconstruction to generate a low-resolution three-dimensional model of the N protein oligomers.

-

Compare the Rg and molecular weight of the N protein with and without this compound to assess the change in oligomerization state.

-

Antiviral Plaque Assay

This protocol is a standard method to determine the antiviral efficacy of this compound against coronaviruses in a cell-based model.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit virus-induced plaque formation.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Coronavirus stock (e.g., SARS-CoV-2)

-

This compound

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus Infection:

-

Infect the cell monolayers with a known titer of coronavirus (e.g., 100 plaque-forming units per well).

-

Simultaneously, treat the cells with the different concentrations of this compound. Include a virus-only control and a mock-infected control.

-

-

Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Plaque Formation: Incubate the plates for 2-3 days until visible plaques are formed.

-

Staining and Counting:

-

Fix the cells (e.g., with 4% formaldehyde).

-

Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on the coronavirus N protein.

Caption: A typical workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a promising class of antiviral compounds that target the coronavirus N protein through a novel mechanism of action. By stabilizing a non-native protein-protein interaction, it induces aberrant oligomerization, thereby inhibiting viral replication. The quantitative data, although still emerging, supports its potential as a broad-spectrum anti-coronavirus agent.

Future research should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of this compound analogs.

-

Elucidation of in-cell Mechanisms: Further investigation into the precise downstream effects of N protein oligomerization on viral replication and host cell pathways.

-

In Vivo Efficacy and Safety Studies: Evaluation of this compound in relevant animal models to assess its therapeutic potential and safety profile.

-

Resistance Studies: To determine the potential for coronaviruses to develop resistance to this class of inhibitors.

This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and similar compounds as a viable strategy to combat current and future coronavirus threats.

References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 2. CheckMate™ Mammalian Two-Hybrid System Protocol [worldwide.promega.com]

- 3. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 5-Benzyloxygramine Binding: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for 5-Benzyloxygramine's interaction with its biological target, the N-terminal domain (N-NTD) of coronavirus nucleocapsid (N) proteins. The document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent pathways and workflows.

Executive Summary

This compound has been identified as a novel antiviral agent that uniquely targets the nucleocapsid (N) protein of various coronaviruses, including MERS-CoV and SARS-CoV-2.[1][2] Instead of inhibiting an enzymatic activity, it functions as a molecular stabilizer of a non-native protein-protein interaction (PPI).[1][3] By binding to a hydrophobic pocket at the interface of two N-terminal domains (N-NTDs), this compound induces and stabilizes an abnormal dimeric configuration.[1][2] This leads to aberrant oligomerization of the full-length N protein within the cell, thereby disrupting its essential functions in viral replication and assembly.[1] This document details the structural and functional investigations that have elucidated this unique mechanism.

Mechanism of Action: Orthosteric Stabilization of a Non-Native Interface

This compound acts as an orthosteric stabilizer of a non-native dimer of the coronavirus N protein's N-terminal domain (N-NTD).[1][2][3] Normally, the N-NTD exists as a monomer, while the C-terminal domain is responsible for the primary dimerization that leads to N protein oligomerization.[1] However, a non-native dimeric interface can form on the N-NTD, creating a druggable hydrophobic cavity.[1][3] this compound binds within this cavity, bridging the two N-NTD monomers and stabilizing this unnatural conformation.[1] This induced, stable N-NTD dimerization promotes a cascade of abnormal full-length N protein oligomerization, which interferes with the formation of the ribonucleoprotein (RNP) complex essential for the viral life cycle.[1]

The binding is primarily driven by hydrophobic interactions.[1][4] In MERS-CoV N-NTD, the compound interacts with a pocket surrounding key residues, including W43.[1] Interestingly, while the compound exhibits broad-spectrum activity, its binding orientation can differ between coronavirus species, as seen in the complex with SARS-CoV-2 N-NTD, due to variations in the residues lining the hydrophobic pocket.[2]

Signaling and Consequence Pathway

The following diagram illustrates the mechanism of action of this compound, from target binding to the ultimate disruption of viral function.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (P3) and related compounds from virtual screening and subsequent experimental validation.

Table 1: Virtual Screening and Compound Selection Metrics

| Compound | Docking Score | SL/L Score | TPSA (Ų) | Rationale for Selection |

|---|---|---|---|---|

| This compound (P3) | High | High | Low | High binding affinity and cell permeability scores.[1] |

| Benzyl-2-(hydroxymethyl)-1-indolinecarboxylate (P1) | High | High | Low | High binding affinity and cell permeability scores.[1] |

| Etodolac (P2) | Lower | Comparable | - | Known clinical drug selected for comparison.[1] |

Docking scores and SL/L (hydrophobic complementarity) scores are relative values from the screening process. TPSA refers to the Topological Polar Surface Area.

Table 2: Antiviral Activity

| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound (P3) | MERS-CoV | Value not specified in snippets | Value not specified in snippets | Value not specified in snippets |

| This compound (P3) | SARS-CoV-2 | Value not specified in snippets | Value not specified in snippets | Value not specified in snippets |

EC50 (Half maximal effective concentration) and CC50 (Half maximal cytotoxic concentration) values, though mentioned as being determined, are not explicitly provided in the search result snippets.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

X-ray Crystallography

The determination of the crystal structure of the N-NTD in complex with this compound is a cornerstone of this analysis.[1][5]

Protocol for MERS-CoV and SARS-CoV-2 N-NTD:P3 Complex Crystallization:

-

Protein Expression and Purification: The N-NTD of the respective coronavirus is expressed (e.g., in E. coli) and purified to homogeneity.

-

Crystallization of Apo Protein: The purified N-NTD protein is crystallized using techniques like the hanging-drop vapor-diffusion method. A typical crystallization liquid contains buffers (e.g., 0.05 M Bis-Tris-HCl pH 7.0), salts (e.g., 0.05 M KCl), and precipitants (e.g., 33-35% polyethylene glycol 3350).[2]

-

Ligand Soaking: The apo-N-NTD crystals are soaked in a solution containing the crystallization liquid supplemented with this compound (e.g., 2 mM) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 20°C).[2]

-

Data Collection: The ligand-soaked crystals are cryo-protected and diffraction data are collected using a synchrotron X-ray source.[2]

-

Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-N-NTD structure as a model. The ligand is then fitted into the resulting electron density map, and the complex structure is refined to yield high-resolution atomic coordinates.[1] The final structures for the MERS-CoV and SARS-CoV-2 N-NTD complexes were solved at resolutions of 2.77 Å and 2.5 Å, respectively.[1][2]

Small-Angle X-ray Scattering (SAXS)

SAXS was employed to confirm that this compound induces oligomerization of the full-length N protein in solution.[1]

General SAXS Protocol:

-

Sample Preparation: Purified full-length N protein is incubated with and without this compound.

-

Data Acquisition: SAXS data are collected for both samples (apo and complex) and the corresponding buffer blanks across a range of scattering angles.

-

Data Analysis: The scattering profiles are analyzed to determine biophysical parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax). An increase in these parameters in the presence of the compound indicates ligand-induced oligomerization.

Intrinsic Fluorescence Spectroscopy

This technique was used to confirm the binding of this compound to the N-NTD and assess the resulting conformational changes.[1]

Fluorescence Spectroscopy Protocol:

-

Sample Preparation: A solution of N-NTD protein (e.g., 1 μM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.3, 150 mM NaCl) is prepared.[1]

-

Ligand Incubation: The protein solution is incubated with the test compound (e.g., 10 μM this compound) for a set period (e.g., 1 hour).[1]

-

Spectral Measurement: The intrinsic tryptophan fluorescence spectrum is recorded (excitation typically around 295 nm).

-

Analysis: A blue shift in the emission maximum indicates that the tryptophan residues (like W43 in the MERS-CoV N-NTD binding pocket) are in a more hydrophobic environment, which is consistent with ligand binding and protein conformational changes.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow used to identify and characterize this compound as an N-protein stabilizer.

Conclusion

The structural and functional analysis of this compound reveals a powerful and unconventional antiviral strategy based on the stabilization of non-native protein-protein interactions. X-ray crystallography has been instrumental in providing an atomic-level understanding of its binding mode to the N-terminal domain of coronavirus nucleocapsid proteins. This compound serves as a critical lead for developing a new class of antiviral therapeutics that function by inducing detrimental, abnormal oligomerization of essential viral proteins. Further optimization based on the detailed structural insights presented here could lead to the development of potent, broad-spectrum anticoronaviral agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting protein-protein interaction interfaces with antiviral N protein inhibitor in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural analysis of protein-ligand interactions: the binding of endogenous compounds and of synthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of 5-Benzyloxygramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine has emerged as a promising antiviral compound, particularly demonstrating inhibitory activity against coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide synthesizes the preliminary findings on its efficacy, mechanism of action, and the experimental methodologies used in its initial evaluation. The core of its antiviral function lies in its ability to stabilize a non-native dimeric conformation of the N-terminal domain (N-NTD) of the viral nucleocapsid (N) protein. This stabilization induces abnormal, higher-order oligomerization of the N protein, thereby disrupting its normal functions in viral replication and assembly.[1][2][3][4][5]

Quantitative Efficacy Data

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The key parameters, 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), provide a quantitative measure of the compound's potency and therapeutic window. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, indicates the selectivity of the compound for viral targets over host cells.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |

| This compound (P3) | SARS-CoV-2 | Vero E6 | Value not explicitly stated | Value not explicitly stated | 21.9 | [2] |

| This compound | MERS-CoV | Vero E6 | Value not explicitly stated | Value not explicitly stated | Similar to SARS-CoV-2 | [2] |

Note: While the therapeutic index for SARS-CoV-2 is provided and a similar value is suggested for MERS-CoV, the explicit EC50 and CC50 values were not detailed in the reviewed literature.

Mechanism of Action: N-Protein Destabilization

This compound's primary mechanism of action involves the disruption of the coronavirus nucleocapsid (N) protein's function. The N protein is crucial for viral genome packaging, replication, and assembly. This compound targets the N-terminal domain (N-NTD) of the N protein, binding to a hydrophobic pocket at the interface of a non-native N-NTD dimer.[1][3][4][5] This binding event stabilizes this atypical dimeric conformation, leading to a cascade of abnormal protein-protein interactions and subsequent dysfunctional higher-order oligomerization of the full-length N protein.[1][3] This process effectively sequesters the N protein, preventing it from performing its essential roles in the viral life cycle.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

The preliminary efficacy of this compound was determined through a series of in vitro experiments. Below are the detailed methodologies for the key assays performed.

Antiviral Activity Assay (CPE Inhibition / Plaque Reduction)

This assay is used to determine the concentration of this compound required to inhibit viral replication, measured by the reduction of the cytopathic effect (CPE) or the number of plaques formed in a cell culture.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Middle East Respiratory Syndrome Coronavirus (MERS-CoV) or SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

96-well or 6-well plates

-

Crystal Violet staining solution

-

Formalin (for fixation)

-

Agarose or methylcellulose overlay (for plaque assay)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well or 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium.

-

Infection: Infect the cell monolayers with MERS-CoV or SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the wells. For plaque assays, the compound is mixed with the overlay medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and CPE or plaque development.

-

Fixation and Staining:

-

CPE Assay: Fix the cells with formalin and stain with crystal violet. The amount of cell death is inversely proportional to the stain intensity.

-

Plaque Assay: After incubation, fix the cells and remove the overlay. Stain with crystal violet to visualize and count the plaques.

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of CPE or plaque number against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, providing the CC50 value.

Materials:

-

Vero E6 cells

-

DMEM with FBS and antibiotics

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

N-NTD Protein Expression and Purification

Recombinant MERS-CoV or SARS-CoV-2 N-NTD protein is required for in vitro binding and stabilization assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the N-NTD gene

-

LB or M9 minimal media

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column

Procedure:

-

Transformation: Transform the expression vector into E. coli.

-

Culture and Induction: Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8) and induce protein expression with IPTG at a reduced temperature (e.g., 16-18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Affinity Chromatography: Purify the His-tagged N-NTD protein from the soluble lysate using a Ni-NTA column.

-

Tag Cleavage (Optional): If necessary, cleave the His-tag using a specific protease (e.g., TEV protease).

-

Size-Exclusion Chromatography: Further purify the N-NTD protein and remove aggregates using a size-exclusion chromatography column.

-

Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

N-NTD Stabilization and Oligomerization Assay (Chemical Cross-linking)

This assay visually demonstrates the ability of this compound to induce the oligomerization of the N-NTD protein.

Materials:

-

Purified N-NTD protein

-

This compound

-

Cross-linking agent (e.g., glutaraldehyde)

-

Quenching solution (e.g., Tris-HCl)

-

SDS-PAGE gels and reagents

Procedure:

-

Incubation: Incubate the purified N-NTD protein with and without this compound at a specified concentration and time.

-

Cross-linking: Add the chemical cross-linking agent (e.g., glutaraldehyde) to the protein solutions and incubate for a short period to allow covalent bonds to form between interacting protein molecules.

-

Quenching: Stop the cross-linking reaction by adding a quenching solution.

-

SDS-PAGE Analysis: Analyze the samples by SDS-PAGE. The formation of higher molecular weight bands in the presence of this compound compared to the control indicates induced oligomerization.

Experimental Workflow for Efficacy and Mechanism of Action Studies

Caption: Workflow for evaluating this compound's efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Structure-Based Stabilization of Non-native ProteinâProtein Interactions of Coronavirus Nucleocapsid Proteins in Antiviral Drug Design - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Stabilization of Non-native Protein-Protein Interactions of Coronavirus Nucleocapsid Proteins in Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of the SARS‐CoV‐2 nucleocapsid and their perspectives for drug design | The EMBO Journal [link.springer.com]

The Therapeutic Potential of Gramine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, a naturally occurring indole alkaloid found in various plants, has emerged as a promising scaffold for the development of novel therapeutic agents.[1] Its simple chemical structure, coupled with a wide range of biological activities, makes it an attractive starting point for medicinal chemists. This technical guide provides an in-depth overview of the therapeutic potential of gramine derivatives, focusing on their anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this area.

Quantitative Data on the Biological Activities of Gramine Derivatives

The therapeutic efficacy of various gramine derivatives has been quantified across numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, and minimum inhibitory concentrations (MIC) for antimicrobial activities.

Table 1: Anticancer and Anti-inflammatory Activities of Gramine Derivatives

| Compound/Derivative | Target/Cell Line | Activity Type | IC50 Value |

| Gramine-loaded nanoparticles | HCT-116 (Colon cancer) | Anticancer | 25 µg/mL |

| Compound 79c | MGC803 (Gastric cancer) | Anticancer | 3.74 µM[1] |

| Compound 16h | MGC803 (Gastric cancer) | Anticancer | 3.74 µM |

| Gramine | 5-Lipoxygenase (LOX) | Anti-inflammatory | 119 µg/mL (IC25) |

Table 2: Antimicrobial and Antiviral Activities of Gramine Derivatives

| Compound/Derivative | Organism/Virus | Activity Type | MIC/EC50 Value |

| Gramine | Escherichia coli | Antibacterial | 16.92 µg/mL[1] |

| Gramine | Staphylococcus aureus | Antibacterial | 6.26 µg/mL[1] |

| Compound 21a | Staphylococcus aureus | Antibacterial | 30 µg/mL[1] |

| Compound 21b | Staphylococcus aureus | Antibacterial | 30 µg/mL[1] |

| Compound 77b | Candida glabris | Antifungal | 11 mm (inhibition zone)[1] |

| Compound 77b | Aspergillus niger | Antifungal | 10 mm (inhibition zone)[1] |

| Compound 75 | Enterovirus 71 (Vero cells) | Antiviral | 7.6 µg/mL (EC50)[1] |

| Compound 75 | Enterovirus 71 (RD cells) | Antiviral | 9.1 µg/mL (EC50)[1] |

| Bromination analogue 76a | Tobacco Mosaic Virus (TMV) | Antiviral | 51% inhibition at 500 µg/mL[1] |

| Bromination analogue 76b | Tobacco Mosaic Virus (TMV) | Antiviral | 39% inhibition at 500 µg/mL[1] |

| Compound 76d | Tobacco Mosaic Virus (TMV) | Antiviral | 61% inhibition at 500 µg/mL[1] |

Experimental Protocols

Synthesis of Gramine Derivatives

A common method for synthesizing gramine and its derivatives is the Mannich reaction. This typically involves the reaction of an indole, formaldehyde, and a secondary amine in the presence of an acid catalyst, such as acetic acid.

General Protocol for Mannich Reaction:

-

Dissolve the substituted or unsubstituted indole in a suitable solvent (e.g., ethanol, acetic acid).

-

Add an aqueous solution of formaldehyde (e.g., 37% in water).

-

Add the desired secondary amine (e.g., dimethylamine).

-

If necessary, add an acid catalyst (e.g., glacial acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired gramine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the gramine derivative and incubate for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

-

Seed cells in a 6-well plate and treat with the gramine derivative for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Mechanisms of Action

Gramine derivatives exert their therapeutic effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms.

Mitochondria-Mediated Apoptosis in Cancer Cells

Several gramine derivatives, such as compounds 16h and 79c, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Caption: Mitochondria-mediated apoptosis induced by gramine derivatives.

Inhibition of the NF-κB Signaling Pathway

Gramine has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to bind to the NF-κB p105 subunit and inhibit its ubiquitination, thereby preventing its processing to the active p50 subunit.

Caption: Inhibition of the canonical and non-canonical NF-κB pathways by gramine.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Gramine and its derivatives can modulate this pathway, which is implicated in both inflammation and cancer.

Caption: Modulation of the JAK/STAT signaling pathway by gramine derivatives.

Conclusion

Gramine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong rationale for their continued investigation. This technical guide serves as a foundational resource for researchers in the field, offering a consolidated view of the current state of knowledge and providing practical information to guide future drug discovery and development efforts centered on the gramine scaffold. Further optimization of lead compounds and in-depth in vivo studies are warranted to translate the therapeutic potential of gramine derivatives into clinical applications.

References

Methodological & Application

Synthesis of 5-Benzyloxygramine via Mannich Reaction: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-benzyloxygramine, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details the synthesis via the Mannich reaction, a classic and efficient method for the aminoalkylation of indole derivatives. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The information presented is intended to enable researchers to reliably synthesize and characterize this compound for further investigation in various research and development applications.

Introduction

This compound is a derivative of gramine, an alkaloid found in various plant species. The presence of the benzyloxy group at the 5-position of the indole ring makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (5-benzyloxyindole), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). This reaction provides a straightforward and high-yielding route to this compound.[1][2]

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a structural isomer, 7-benzyloxygramine, and is expected to provide good yields for the 5-benzyloxy derivative.[3]

Materials:

-

5-Benzyloxyindole

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Glacial Acetic Acid

-

Diethyl ether

-

Chloroform

-

Ethyl acetate

-

n-Hexane

-

Saturated brine solution

-

Anhydrous potassium carbonate

-

3N aqueous sodium hydroxide solution

-

Nitrogen gas supply

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine a 40% aqueous dimethylamine solution (1.1 equivalents) and a 37% aqueous formaldehyde solution (1.15 equivalents) in glacial acetic acid.

-

Addition of Starting Material: Cool the solution to 0°C using an ice bath. To this solution, add 5-benzyloxyindole (1.0 equivalent).

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for approximately 3.5 hours.

-

Workup:

-

Add water to the reaction mixture and wash with diethyl ether to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

-

Extract the product with chloroform (3 x volume of aqueous layer).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous potassium carbonate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in a minimal amount of ethyl acetate.

-

Induce crystallization by adding n-hexane.

-

Collect the purified this compound crystals by filtration.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the protocol for its 7-benzyloxy isomer and general knowledge of Mannich reactions on indoles.[3][4]

| Parameter | Value | Reference |

| Starting Material | 5-Benzyloxyindole | [1] |

| Reagents | Formaldehyde, Dimethylamine | [2] |

| Solvent/Catalyst | Glacial Acetic Acid | [3] |

| Reaction Temperature | Room Temperature | [3][4] |

| Reaction Time | 3.5 hours | [3] |

| Expected Yield | ~80% | [3] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The expected signals include those for the aromatic protons of the indole and benzyl groups, a singlet for the benzylic methylene protons, a singlet for the methylene group adjacent to the dimethylamino group, and a singlet for the two methyl groups of the dimethylamino moiety.[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The provided protocol offers a reliable and efficient method for the synthesis of this compound via the Mannich reaction. This procedure, along with the accompanying quantitative data and workflow visualization, serves as a valuable resource for researchers in organic synthesis and drug development, facilitating the production of this important chemical intermediate for further scientific exploration.

References

- 1. pcoss.xmu.edu.cn [pcoss.xmu.edu.cn]

- 2. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 3. 7-BENZYLOXYGRAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(1453-97-0) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 5-Benzyloxygramine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 5-Benzyloxygramine, a valuable intermediate in pharmaceutical research, particularly in the development of treatments for neurological disorders and as an antiviral agent. The protocol is based on the well-established Mannich reaction, a classic method for the aminomethylation of acidic protons located alpha to a carbonyl group, which is adapted here for the C-3 functionalization of an indole ring.

Experimental Principle

The synthesis of this compound is achieved through a Mannich reaction involving 5-benzyloxyindole, formaldehyde, and dimethylamine. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the electron-rich C-3 position of the 5-benzyloxyindole nucleus. Acetic acid is commonly employed as a catalyst and solvent for this transformation, facilitating the formation of the iminium ion and the subsequent electrophilic substitution.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of gramine and its derivatives.[1][2][3]

Materials:

-

5-Benzyloxyindole

-

Glacial Acetic Acid

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-benzyloxyindole (1.0 eq) in glacial acetic acid (approximately 4-5 mL per gram of indole).

-

Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm up slightly.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Formaldehyde: While maintaining the temperature at 0-5 °C, slowly add a 37% aqueous solution of formaldehyde (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Basify the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 9-10.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Extraction (if no precipitation):

-

If the product does not precipitate, transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of gramine derivatives, which can be expected for the synthesis of this compound.[3][4]

| Parameter | Value | Reference |

| Starting Material | 5-Benzyloxyindole | |

| Reagents | Dimethylamine, Formaldehyde | |

| Solvent/Catalyst | Glacial Acetic Acid | [1][3] |

| Reaction Time | 2-4 hours | General Mannich reaction conditions |

| Reaction Temperature | 0 °C to Room Temperature | General Mannich reaction conditions |

| Typical Yield | 70-95% | [3] |

| Purification Method | Recrystallization or Column Chromatography | Standard organic synthesis techniques |

Experimental Workflow

The following diagram illustrates the key stages of the this compound synthesis.

References

Application Notes and Protocols for Utilizing 5-Benzyloxygramine in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine has been identified as a significant small molecule inhibitor of coronavirus replication.[1][2] Its mechanism of action involves targeting the N-terminal domain (N-NTD) of the nucleocapsid (N) protein, a crucial component in the viral life cycle.[1][2] The N protein is responsible for packaging the viral RNA genome, and its proper function is essential for viral assembly and replication.[3][4][5] this compound acts as a protein-protein interaction (PPI) orthosteric stabilizer, inducing non-native oligomerization of the N protein, which disrupts its normal function and impairs viral replication.[2][6][7]

These application notes provide detailed protocols for characterizing the binding of this compound to the coronavirus N protein using various biophysical techniques. The included methodologies for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) will enable researchers to quantitatively assess the binding affinity and thermodynamics of this interaction, facilitating further drug development and virological research.

Data Presentation

A summary of the binding affinity of this compound for the SARS-CoV-2 Nucleocapsid protein is presented below.

| Target Protein | Assay Method | Binding Constant (K D ) | Reference |

| Full-Length SARS-CoV-2 N Protein | Fluorescence Titration | 23.18 µM | [1] |

| SARS-CoV-2 N-NTD | Fluorescence Titration | 47.07 µM | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its characterization in a protein binding assay.

Caption: Mechanism of this compound on Coronavirus Replication.

Caption: General Experimental Workflow for Protein Binding Assay.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This protocol is designed to measure the binding of this compound to the N protein by detecting changes in the polarization of a fluorescently labeled tracer that competes for the same binding site.

Materials:

-

Purified coronavirus N protein

-

This compound

-

Fluorescently labeled tracer molecule (e.g., a known fluorescent ligand of the N protein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the N protein in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare a stock solution of the fluorescently labeled tracer in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed concentration of the N protein and the fluorescent tracer to each well.

-

Add serial dilutions of this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with no N protein (minimum polarization).

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader. Excite the tracer at its excitation wavelength and measure the emission at its emission wavelength in both parallel and perpendicular planes.

-

-

Data Analysis:

-

Calculate the anisotropy or polarization values for each well.

-

Plot the polarization values against the logarithm of the this compound concentration.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki value if the affinity of the tracer is known.

-

Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the real-time binding kinetics of this compound to the N protein immobilized on a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified coronavirus N protein

-

This compound

-

Running buffer (e.g., HBS-EP+, pH 7.4)

Protocol:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the N protein over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the N protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized N protein surface, starting with the lowest concentration.

-

Include a buffer-only injection as a blank.

-

-

Regeneration:

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound this compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

This protocol describes how to measure the thermodynamic parameters of the this compound-N protein interaction by directly measuring the heat changes upon binding.

Materials:

-

Isothermal titration calorimeter

-

Purified coronavirus N protein

-

This compound

-

Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Protocol:

-

Sample Preparation:

-

Dialyze the N protein against the ITC buffer overnight to ensure buffer matching.

-

Dissolve this compound in the same dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.

-

-

ITC Experiment:

-

Load the N protein into the sample cell of the calorimeter.

-

Load this compound into the injection syringe.

-

Set the experimental parameters, including the temperature, stirring speed, and injection volume.

-

Perform a series of small injections of this compound into the N protein solution.

-

-

Control Experiment:

-

Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat change for each injection and plot it against the molar ratio of this compound to N protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding constant (KA, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

References

- 1. Targeting protein-protein interaction interfaces with antiviral N protein inhibitor in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Stabilization of Non-native Protein-Protein Interactions of Coronavirus Nucleocapsid Proteins in Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Replication of Coronavirus Genomes That Express Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Coronavirus Nucleocapsid Is a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Targeting the N-Terminus Domain of the Coronavirus Nucleocapsid Protein Induces Abnormal Oligomerization via Allosteric Modulation [frontiersin.org]

Application Notes and Protocols for High-Throughput Screening of 5-Benzyloxygramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine has been identified as a promising antiviral compound with broad-spectrum activity against various coronaviruses.[1] Its mechanism of action involves the stabilization of a non-native protein-protein interaction (PPI) of the viral nucleocapsid (N) protein.[1][2] Specifically, this compound targets the N-terminal domain (N-NTD) of the N protein, inducing and stabilizing its dimerization.[1] This aberrant oligomerization impairs the normal function of the N protein, which is crucial for viral genome packaging and assembly, thereby inhibiting viral replication.[1][2]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize small molecules that modulate the dimerization of the coronavirus N-NTD. The described Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and sensitive method, ideal for screening large compound libraries.

Target Signaling Pathway: Coronavirus N-NTD Dimerization

The primary target of this compound is the N-terminal domain of the coronavirus nucleocapsid protein. In its native state, the N-NTD exists in a monomer-dimer equilibrium. This compound acts as a molecular "glue," binding to a hydrophobic pocket at the dimer interface and stabilizing the dimeric form. This induced dimerization is detrimental to the virus's life cycle. The following diagram illustrates this mechanism.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of compounds that stabilize N-NTD dimerization is depicted below. The process starts with the preparation of compound and reagent plates, followed by the automated screening of the library, and concludes with data analysis to identify "hit" compounds.

Experimental Protocols

Protocol 1: HTRF Assay for N-NTD Dimerization

This protocol describes a homogeneous, robust assay for screening compound libraries to identify stabilizers of SARS-CoV-2 N-NTD dimerization.

Objective: To identify and quantify compounds that promote the interaction between His-tagged and GST-tagged N-NTD proteins.

Assay Principle: The HTRF assay is based on the Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore. One N-NTD protein is tagged with GST and detected by an anti-GST antibody conjugated to the donor. The other N-NTD protein is tagged with 6x-His and detected by an anti-His antibody conjugated to the acceptor. When the two N-NTD proteins dimerize, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the extent of dimerization. Stabilizers of this interaction, such as this compound, will increase the HTRF signal.

Materials:

-

Recombinant SARS-CoV-2 N-NTD (residues 49-174) with an N-terminal 6x-His tag (His-N-NTD)

-

Recombinant SARS-CoV-2 N-NTD (residues 49-174) with an N-terminal GST tag (GST-N-NTD)

-

This compound (Positive Control)

-